molecular formula C12H8Br2FNO2S B2475489 4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide CAS No. 1024378-31-1

4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide

Cat. No. B2475489
CAS RN: 1024378-31-1
M. Wt: 409.07
InChI Key: APHRFSMODJTUFK-UHFFFAOYSA-N
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Description

4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide is a compound with the molecular formula C12H8Br2FNO2S . It is a derivative of sulfonamide, which has been used as antibacterial drugs for decades . Sulfonamides have a wide range of biological applications in medicine and as pesticides .


Synthesis Analysis

The compound is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .


Chemical Reactions Analysis

The molecular electrostatic potential and the frontier molecular orbital of the molecule are calculated and analyzed using DFT . This provides some references for the analysis of the physical and chemical properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the molecule are revealed through the analysis of vibrational frequencies . The compound has a certain nucleophilic reactivity and a high chemical stability .

Scientific Research Applications

Synthesis and Methodological Advances

In a study focused on the synthesis of related compounds, Qiu et al. (2009) developed a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a molecule sharing structural motifs with the compound . This research highlighted the challenges and innovations in synthesizing complex brominated molecules, including the avoidance of toxic and expensive reagents and addressing the issues of yield and product isolation (Qiu et al., 2009).

Environmental and Health Impact Studies

Research on brominated compounds, particularly those used as flame retardants or those that emerge as byproducts in various chemical processes, has increased due to their environmental and health implications. Studies by Zuiderveen et al. (2020) and Koch and Sures (2018) have reviewed the occurrence, toxicology, and environmental fate of novel and traditional brominated compounds, emphasizing the need for comprehensive evaluations of their impact on health and ecosystems (Zuiderveen et al., 2020; Koch & Sures, 2018).

Analytical and Detection Methodologies

The advancement of analytical techniques for detecting and characterizing brominated compounds in environmental samples is crucial for understanding their distribution and potential effects. Liu et al. (2021) discussed the considerations for using fluorescein isothiocyanate-dextran (FITC-d) as an indicator in research, highlighting the importance of consistent experimental protocols and analytical methods in generating reliable data (Liu et al., 2021).

properties

IUPAC Name

4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2FNO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-11(14)12(15)7-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHRFSMODJTUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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